molecular formula C18H22N6O4 B12203658 N4-(2-methoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine

N4-(2-methoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine

Cat. No.: B12203658
M. Wt: 386.4 g/mol
InChI Key: UJSUGABTRUESLA-UHFFFAOYSA-N
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Description

N4-(2-methoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine is a complex organic compound with the molecular formula C18H22N6O4. It is characterized by the presence of a pteridine core, which is a bicyclic structure composed of fused pyrimidine and pyrazine rings. The compound also features methoxyethyl and trimethoxyphenyl substituents, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-methoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with the pteridine core and introduce the substituents through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems. Purification steps, such as recrystallization and chromatography, are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N4-(2-methoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropteridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pteridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of catalysts like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydropteridine derivatives.

Scientific Research Applications

N4-(2-methoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N4-(2-methoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The pathways involved often include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N4-(2-methoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine: Unique due to its specific substituents and pteridine core.

    N4-(2-ethoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine: Similar structure but with an ethoxyethyl group instead of methoxyethyl.

    N4-(2-methoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine: Similar substituents but with a pyrimidine core instead of pteridine.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and the pteridine core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N6O4

Molecular Weight

386.4 g/mol

IUPAC Name

4-N-(2-methoxyethyl)-2-N-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine

InChI

InChI=1S/C18H22N6O4/c1-25-8-7-21-17-14-16(20-6-5-19-14)23-18(24-17)22-11-9-12(26-2)15(28-4)13(10-11)27-3/h5-6,9-10H,7-8H2,1-4H3,(H2,20,21,22,23,24)

InChI Key

UJSUGABTRUESLA-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=NC2=NC=CN=C21)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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